3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiadiazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, including the formation of the benzothiadiazine core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, 3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione stands out due to its unique structural features and potential for diverse applications. Its benzothiadiazine core and functional groups provide a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3S/c1-16(13-21-24-19-7-2-3-8-20(19)31(29,30)25-21)14-22(28)27-11-9-26(10-12-27)18-6-4-5-17(23)15-18/h2-8,15-16H,9-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDBYBVBKCZRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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